Cas no 1909461-65-9 (N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide)

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a 2-chlorophenylmethyl group and a pyrrolidin-1-yl substituent, contributing to its unique physicochemical properties and binding affinity. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The chlorophenyl moiety enhances lipophilicity, while the pyrrolidine ring may influence conformational stability. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound is typically characterized by high purity and consistent synthetic reproducibility, ensuring reliability in research applications.
N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide structure
1909461-65-9 structure
商品名:N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS番号:1909461-65-9
MF:C16H17ClN4O
メガワット:316.785382032394
CID:6185828
PubChem ID:92104257

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
    • 1909461-65-9
    • F6495-1898
    • N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
    • AKOS025366497
    • N-[(2-chlorophenyl)methyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
    • N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
    • インチ: 1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)10-18-16(22)14-9-15(20-11-19-14)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,18,22)
    • InChIKey: SDQIZXXBCAEHSX-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1CNC(C1=CC(=NC=N1)N1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 316.1090889g/mol
  • どういたいしつりょう: 316.1090889g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 58.1Ų

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6495-1898-2μmol
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
2μmol
$85.5 2023-09-08
Life Chemicals
F6495-1898-20μmol
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
20μmol
$118.5 2023-09-08
Life Chemicals
F6495-1898-3mg
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
3mg
$94.5 2023-09-08
Life Chemicals
F6495-1898-25mg
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
25mg
$163.5 2023-09-08
Life Chemicals
F6495-1898-50mg
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
50mg
$240.0 2023-09-08
Life Chemicals
F6495-1898-30mg
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
30mg
$178.5 2023-09-08
Life Chemicals
F6495-1898-1mg
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
1mg
$81.0 2023-09-08
Life Chemicals
F6495-1898-10μmol
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
10μmol
$103.5 2023-09-08
Life Chemicals
F6495-1898-5mg
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
5mg
$103.5 2023-09-08
Life Chemicals
F6495-1898-40mg
N-[(2-chlorophenyl)methyl]-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
1909461-65-9
40mg
$210.0 2023-09-08

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide 関連文献

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamideに関する追加情報

Introduction to N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS No. 1909461-65-9)

N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and potential therapeutic applications. This compound, identified by the CAS number 1909461-65-9, has garnered attention due to its unique chemical properties and its role in the development of novel pharmaceutical agents.

The molecular framework of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide incorporates a pyrimidine core, which is a well-known scaffold in medicinal chemistry. Pyrimidine derivatives are widely recognized for their biological activity and have been extensively studied for their potential in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. The presence of a 2-chlorophenyl group and a pyrrolidin-1-yl moiety further enhances the compound's pharmacological profile, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymes and pathways involved in disease progression. N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been identified as a potential inhibitor of several key enzymes, including kinases and phosphodiesterases. These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases such as cancer and diabetes.

The synthesis of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex molecular structure efficiently. The synthesis process also emphasizes the importance of green chemistry principles, aiming to minimize waste and maximize sustainability.

The pharmacological properties of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide have been extensively evaluated in preclinical studies. These studies have demonstrated its potential as an anti-proliferative agent, particularly in the context of breast and lung cancer. The compound's ability to inhibit the activity of tyrosine kinases has been highlighted as a key mechanism of action. Additionally, its interaction with other cellular targets suggests broader therapeutic applications.

In vitro studies have shown that N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines. This effect is attributed to its ability to disrupt critical signaling pathways that promote cell growth and survival. Furthermore, the compound has demonstrated a favorable safety profile in preliminary toxicity assays, indicating its potential for further development into a clinical drug.

The development of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide aligns with the growing trend in personalized medicine, where targeted therapies are designed to address specific genetic mutations and biological markers associated with diseases. The compound's unique structure allows for selective binding to disease-specific targets, minimizing side effects and improving patient outcomes.

Ongoing research is focused on optimizing the pharmacokinetic properties of N-(2-chlorophenyl)methyl-6-(pyrrolidin-1-yi])pyrimidine -4-carboxamide through structural modifications. By fine-tuning its chemical composition, researchers aim to enhance its solubility, bioavailability, and metabolic stability. These efforts are crucial for translating preclinical findings into effective clinical treatments.

The role of computational modeling and high-throughput screening in drug discovery has significantly contributed to the development of N-(2-chlorophenyl)methyl -6 -(stronf > pyrrolidin - 1 - yl) pyrimidine - 4 - carboxamide . These technologies enable researchers to predict the binding affinity and efficacy of potential drug candidates with remarkable accuracy. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and identify promising compounds more efficiently.

The future prospects of N-(2-chlorophenyl)methyl -6 -(stronf > pyrrolidin - 1 - yl) pyrimidine - 4 - carboxamide are promising, with several clinical trials currently underway to evaluate its efficacy in treating various diseases. The compound's unique chemical structure and biological activity position it as a valuable asset in the pharmaceutical industry's efforts to develop innovative therapies.

In conclusion, N-(2-chlorophenyl)methyl -6 -(stronf > pyrrolidin - 1 - yl) pyrimidine - 4 - carboxamide (CAS No. 1909461- stronf >< stronf >65- stronf >< stronf >9) stronf > is a remarkable compound with significant therapeutic potential. Its intricate molecular structure, combined with its favorable pharmacological properties, makes it a promising candidate for further development into novel pharmaceutical agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most challenging diseases faced by humanity today.

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